1-(6-chloro-1H-indol-3-yl)ethan-1-one

Description

The exact mass of the compound 1-(6-chloro-1H-indol-3-yl)ethan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(6-chloro-1H-indol-3-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-chloro-1H-indol-3-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-chloro-1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6(13)9-5-12-10-4-7(11)2-3-8(9)10/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQLYMFKKPNNGQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184151-47-1 |

Source

|

| Record name | 1-(6-chloro-1H-indol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(6-chloro-1H-indol-3-yl)ethan-1-one

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the heterocyclic compound 1-(6-chloro-1H-indol-3-yl)ethan-1-one. Synthesized for its potential applications in medicinal chemistry and drug development, a thorough understanding of its properties is paramount for researchers and scientists. This document delves into the structural and chemical identity, predictable physicochemical parameters based on analogous compounds, and established methodologies for their experimental determination. Detailed protocols for synthesis and characterization, including spectroscopic analysis, are presented to ensure scientific integrity and reproducibility. This guide is intended to be a core resource for professionals in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development, providing both foundational knowledge and practical insights into the handling and evaluation of this indole derivative.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly influence its pharmacological profile. The subject of this guide, 1-(6-chloro-1H-indol-3-yl)ethan-1-one, is a member of the 3-acetylindole class of compounds. The presence of a chlorine atom at the 6-position and an acetyl group at the 3-position makes it an intriguing candidate for further chemical exploration and biological screening. Understanding its fundamental physicochemical properties is the first critical step in unlocking its potential.

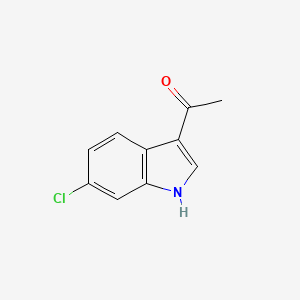

Chemical and Structural Identity

A precise understanding of a compound's identity is fundamental to all subsequent research. The core identification parameters for 1-(6-chloro-1H-indol-3-yl)ethan-1-one are summarized in the table below.

| Parameter | Value | Source(s) |

| Chemical Name | 1-(6-chloro-1H-indol-3-yl)ethan-1-one | N/A |

| Synonyms | 3-Acetyl-6-chloroindole, 6-Chloro-3-acetylindole | N/A |

| CAS Number | 184151-47-1 | N/A |

| Molecular Formula | C₁₀H₈ClNO | [2] |

| Molecular Weight | 193.63 g/mol | [2] |

| Canonical SMILES | C1=CC(=CC2=C1C(=CN2)C(=O)C)Cl | N/A |

| InChI Key | YTYIMDRWPTUAHP-UHFFFAOYSA-N | [3] |

Physicochemical Properties: Predictions and Experimental Protocols

Melting Point

The melting point is a crucial indicator of a compound's purity and is dependent on the strength of its crystal lattice.

Predicted Value: Based on the melting point of the analogous 3-acetyl-6-bromoindole, which is reported to be 210-211°C, the melting point of 1-(6-chloro-1H-indol-3-yl)ethan-1-one is expected to be in a similar range, likely slightly lower due to the lower atomic weight of chlorine compared to bromine.[4]

Experimental Protocol for Melting Point Determination (Capillary Method): This protocol is a standard method for determining the melting point of a crystalline organic solid.[5][6][7]

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability.

Predicted Solubility Profile: Indole derivatives are generally soluble in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[8] Due to the presence of the polar acetyl and N-H groups, some slight solubility in water might be expected, but the overall hydrophobic nature of the bicyclic ring system and the chloro-substituent suggests it will be sparingly soluble in aqueous media.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method): The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[9][10]

Caption: Potentiometric Titration for pKa Determination.

Synthesis and Spectroscopic Characterization

The synthesis of 3-acetylindoles is well-documented, with the Friedel-Crafts acylation of the corresponding indole being a common and effective method. [1]

General Synthesis Route

A plausible synthesis for 1-(6-chloro-1H-indol-3-yl)ethan-1-one involves the Friedel-Crafts acylation of 6-chloroindole with acetic anhydride or acetyl chloride, typically in the presence of a Lewis acid catalyst.

Caption: General Synthesis of 1-(6-chloro-1H-indol-3-yl)ethan-1-one.

Predicted Spectroscopic Data

While specific spectra for 1-(6-chloro-1H-indol-3-yl)ethan-1-one are not available, the data from the closely related 3-acetyl-6-bromoindole can be used to predict the expected spectral features. [4] ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the protons of the indole ring system and the acetyl group.

-

N-H Proton: A broad singlet, typically downfield (around δ 11-12 ppm), which is exchangeable with D₂O.

-

Aromatic Protons: The protons on the benzene portion of the indole ring will appear in the aromatic region (δ 7-8.5 ppm). The coupling patterns will be influenced by the position of the chloro substituent.

-

C2-H Proton: A singlet in the aromatic region.

-

Acetyl Protons: A sharp singlet for the methyl group, typically around δ 2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each of the 10 carbon atoms in the molecule.

-

Carbonyl Carbon: The most downfield signal, expected around δ 190-195 ppm.

-

Aromatic and Heterocyclic Carbons: A series of signals in the range of δ 110-140 ppm. The carbon attached to the chlorine atom will be influenced by the halogen's electronegativity.

-

Methyl Carbon: An upfield signal for the acetyl methyl group, typically around δ 25-30 ppm.

Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present.

-

N-H Stretch: A sharp to moderately broad absorption band in the region of 3200-3400 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of an aryl ketone.

-

C-H Stretches (Aromatic and Aliphatic): Bands above and below 3000 cm⁻¹, respectively.

-

C=C Stretches (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M+): An intense peak at m/z = 193, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).

-

Fragmentation Pattern: Common fragmentation pathways for 3-acetylindoles include the loss of the acetyl group.

Stability and Storage

Indole derivatives can be susceptible to oxidation, particularly when exposed to light and air. [6]It is recommended that 1-(6-chloro-1H-indol-3-yl)ethan-1-one be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation over time.

Conclusion

This technical guide has synthesized the available information to provide a detailed overview of the physicochemical properties of 1-(6-chloro-1H-indol-3-yl)ethan-1-one. While direct experimental data for this specific molecule is limited, a robust understanding of its likely characteristics has been established through the analysis of closely related analogs. The provided experimental protocols offer a clear path for researchers to determine these properties with high fidelity. As a molecule of interest in the broader landscape of medicinal chemistry, the information contained herein serves as a critical foundation for future research and development endeavors involving this and similar indole derivatives.

References

- Synthesis, characterization and evaluation of 3- acetylindole derivatives evaluating as potential anti- inflammatory agent.

- Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline.

- 3-Acetylindole. PubChem.

- Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine.

- Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Deriv

- 3-Acetylindoles: Synthesis, Reactions and Biological Activities.

- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health. (2025-04-17).

- Indole-3-acetic Acid. Organic Syntheses Procedure.

- Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide. Benchchem.

- physical and chemical properties of 6-Chloroindole. Benchchem.

- Stereogenic cis-2-Substituted-N-Acetyl-3-hydroxy-indolines via Ruthenium(II)

- A review of methods for solubility determination in biopharmaceutical drug characterisation.

- 3-Substituted indole: A review. International Journal of Chemical Studies. (2019-02-15).

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. (2024-04-23).

- Development of Methods for the Determin

- Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI.

- Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC.

- 1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone. SCBT.

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI.

- A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017-12-13).

- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib..

- Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.

- 6-Chloroindole. PubChem.

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology.

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

- Dichotomy in Regioselectivity of Electrophilic Reaction of 3-Acetyl-5-hydroxylindole-Magical Power of Quantum Mechanics-Chemistry.

- 6-Chloroindole(17422-33-2) 1H NMR spectrum. ChemicalBook.

- Ethanone, 1-(6-chloro-1H-indol-3-yl)-. ChemicalBook.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. 6-Chloroindole | C8H6ClN | CID 87111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 6. jbarbiomed.com [jbarbiomed.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. rsc.org [rsc.org]

A Comprehensive Spectroscopic and Analytical Guide to 1-(6-chloro-1H-indol-3-yl)ethan-1-one

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 1-(6-chloro-1H-indol-3-yl)ethan-1-one (CAS: 184151-47-1), a key heterocyclic ketone intermediate in medicinal chemistry and materials science. We delve into the core principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and purity confirmation of this target molecule. This document is structured to provide researchers, scientists, and drug development professionals with not only the reference data but also the underlying scientific rationale for the experimental design and data interpretation, ensuring robust and reproducible results.

Introduction: The Significance of 1-(6-chloro-1H-indol-3-yl)ethan-1-one

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Substitution on the indole ring, such as the introduction of a chloro group at the 6-position and an acetyl group at the 3-position, significantly modulates the molecule's electronic properties and biological activity. 1-(6-chloro-1H-indol-3-yl)ethan-1-one serves as a versatile building block for more complex molecular architectures. Accurate and comprehensive characterization is paramount to ensuring the integrity of downstream applications. This guide establishes a validated analytical workflow for this purpose.

Molecular Identity:

-

Systematic Name: 1-(6-chloro-1H-indol-3-yl)ethan-1-one

-

CAS Number: 184151-47-1[3]

-

Molecular Formula: C₁₀H₈ClNO[3]

-

Molecular Weight: 193.63 g/mol [3]

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for assigning spectroscopic signals. The structure and standard numbering scheme for the indole ring are presented below.

Caption: Molecular structure of 1-(6-chloro-1H-indol-3-yl)ethan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.8 - 12.0 | br s | 1H | N1-H | The indole N-H proton is acidic and typically appears as a broad singlet at a very downfield chemical shift due to hydrogen bonding and resonance delocalization. |

| ~8.2 - 8.3 | s | 1H | H2 | This proton is adjacent to the nitrogen atom and is deshielded by the ring current and the electron-withdrawing acetyl group at C3, resulting in a downfield singlet. |

| ~8.1 | d | 1H | H4 | This proton is deshielded by the adjacent acetyl group and shows doublet coupling from the neighboring H5. |

| ~7.6 | d | 1H | H7 | This proton is on the benzene portion of the ring and exhibits doublet coupling from H5. |

| ~7.2 | dd | 1H | H5 | This proton is coupled to both H4 and H7, resulting in a doublet of doublets. |

| ~2.4 | s | 3H | C9-H₃ | The methyl protons of the acetyl group are in a typical chemical shift range for a methyl ketone and appear as a sharp singlet as there are no adjacent protons. |

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

¹³C NMR spectroscopy provides a map of the carbon backbone of the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192.0 | C8 (C=O) | The carbonyl carbon of the ketone is highly deshielded and appears significantly downfield. |

| ~136.0 | C7a | A quaternary carbon in the indole ring system. |

| ~131.0 | C2 | The C2 carbon is adjacent to the nitrogen and is deshielded. |

| ~128.0 | C6 | This carbon is directly attached to the electronegative chlorine atom, influencing its chemical shift. |

| ~125.0 | C3a | A quaternary carbon at the ring junction. |

| ~122.0 | C4 | Aromatic CH carbon. |

| ~121.0 | C5 | Aromatic CH carbon. |

| ~115.0 | C3 | This quaternary carbon is attached to the acetyl group. |

| ~113.0 | C7 | Aromatic CH carbon. |

| ~27.0 | C9 (CH₃) | The methyl carbon of the acetyl group appears in the typical aliphatic region. |

Experimental Protocol: NMR Data Acquisition

A robust protocol is key to obtaining high-quality, reproducible NMR data.

Caption: Standard workflow for NMR spectroscopic analysis.

Causality in Experimental Choices:

-

Solvent Selection (DMSO-d₆): Deuterated dimethyl sulfoxide is chosen for its excellent solvating power for a wide range of organic compounds and its high boiling point. Crucially, it allows for the observation of exchangeable protons like the indole N-H, which might be lost or averaged in protic solvents like D₂O or CD₃OD.

-

Shimming: This process is critical for achieving high resolution. It involves adjusting currents in specialized coils to counteract inhomogeneities in the main magnetic field (B₀), resulting in sharper spectral lines and more accurate coupling constant measurements.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3300 | N-H Stretch | Indole N-H | A characteristic sharp to medium peak for the N-H bond in the indole ring.[1] |

| ~3100-3000 | C-H Stretch | Aromatic C-H | Absorption from C-H bonds on the indole ring. |

| ~2950-2850 | C-H Stretch | Aliphatic C-H | Absorption from the methyl group C-H bonds. |

| ~1660 | C=O Stretch | Conjugated Ketone | This is a strong, sharp, and highly diagnostic peak. The conjugation with the electron-rich indole ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[1] |

| ~1600-1450 | C=C Stretch | Aromatic Ring | Multiple bands corresponding to the vibrations of the carbon-carbon double bonds within the indole scaffold. |

| ~1350 | C-N Stretch | Aryl Amine | Stretching vibration of the C-N bond within the pyrrole ring. |

| ~800 | C-Cl Stretch | Aryl Halide | The carbon-chlorine bond stretch typically appears in the fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Modern IR analysis is often performed using an ATR accessory, which simplifies sample handling.

Caption: Workflow for solid sample analysis using ATR-FTIR.

Trustworthiness through Self-Validation: The presence of a strong carbonyl peak around 1660 cm⁻¹ in the IR spectrum directly validates the acetyl group suggested by the ¹H NMR singlet at ~2.4 ppm (3H) and the ¹³C NMR signal at ~192 ppm. The N-H stretch further confirms the indole structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for small, volatile molecules.

Predicted Mass Spectrum Data (EI-MS):

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale |

| 193/195 | [M]⁺˙ (Molecular Ion) | The parent ion peak. The presence of the M+2 peak at m/z 195 with an intensity of approximately one-third that of the m/z 193 peak is the definitive signature of a single chlorine atom. |

| 178/180 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group, a common fragmentation pathway for methyl ketones. |

| 150/152 | [M - COCH₃]⁺ | Loss of the entire acetyl radical (43 Da) via alpha-cleavage, resulting in the stable 6-chloro-1H-indol-3-yl cation. This is often a prominent peak. |

| 115 | [C₈H₆N]⁺ | Further fragmentation of the indole ring, possibly through the loss of chlorine from the [M - COCH₃]⁺ fragment. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Caption: Generalized workflow for Electron Ionization Mass Spectrometry.

Authoritative Grounding: The fragmentation pattern is predictable based on established principles of mass spectrometry. The stability of the resulting carbocations dictates the most likely cleavage pathways. The acylium ion and the indolyl cation are both resonance-stabilized, making them favorable fragments.

Conclusion: A Triad of Analytical Certainty

The structural elucidation of 1-(6-chloro-1H-indol-3-yl)ethan-1-one is definitively achieved through the synergistic application of NMR, IR, and MS.

-

MS confirms the molecular weight (193.63 g/mol ) and the presence of chlorine.

-

IR identifies the key functional groups: a conjugated ketone (C=O) and an indole N-H.

-

NMR provides the complete atomic connectivity, mapping the precise arrangement of all carbon and hydrogen atoms.

Together, these techniques form a self-validating system. The data from each method corroborates the others, providing an unassailable confirmation of the molecule's identity and purity, which is the bedrock of reliable scientific research and development.

References

-

NIST WebBook. Ethanone, 1-(1H-indol-3-yl)-. [Link]

-

PubChem. 1-(6-chloro-1-methyl-1H-indol-3-yl)-Ethanone. [Link]

-

National Institutes of Health (NIH). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. [Link]

-

ACS Publications. Synthesis and spectral characterization of 2-substituted indole derivatives. [Link]

-

Royal Society of Chemistry. Optical properties of 3-substituted indoles. [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

-

PubMed. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. [Link]

-

Oriental Journal of Chemistry. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. [Link]

-

Royal Society of Chemistry. Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. [Link]

-

Impactfactor. One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. [Link]

-

MDPI. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. [Link]

-

SpectraBase. Ethanone, 2-chloro-1H-indol-1-yl-. [Link]

-

NIST WebBook. Mass spectrum of Ethanone, 1-(1H-indol-3-yl)-. [Link]

-

SpectraBase. 1-[5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethanone - [1H NMR] - Spectrum. [Link]

-

Royal Society of Chemistry. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]

-

PubMed. 2-(6-Chloro-1H-indol-3-yl)acetonitrile. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 1-(6-chloro-1H-indol-3-yl)ethan-1-one Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmacologically active compounds.[1][2][3] Derivatives of 1-(6-chloro-1H-indol-3-yl)ethan-1-one, in particular, are of significant interest for their potential as antimicrobial and anticancer agents, where the chloro-substitution can critically influence biological activity.[4][5][6][7] A definitive understanding of the three-dimensional atomic arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.[8][9] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, experimental workflows, and interpretive analysis of single-crystal X-ray diffraction (SCXRD) as applied to this important class of compounds. We will delve into the causality behind experimental choices, provide field-proven protocols, and demonstrate how to translate crystallographic data into actionable medicinal chemistry insights.

The Foundational Role of Single-Crystal X-ray Diffraction (SCXRD)

While various spectroscopic methods like NMR and mass spectrometry provide essential data on connectivity and formula, they offer only indirect structural information.[10] SCXRD stands as the unequivocal "gold standard" for the elucidation of molecular structures in the solid state.[11] Its power lies in its ability to provide a precise and unambiguous 3D map of electron density within a crystal, from which we can determine:

-

Absolute Stereochemistry: Unambiguous assignment of chiral centers.

-

Molecular Conformation: The precise spatial arrangement of atoms, including torsion angles and ring puckering.

-

Bond Metrics: High-precision bond lengths and angles.

-

Supramolecular Interactions: A detailed map of how molecules pack together, revealing crucial intermolecular forces like hydrogen bonds, π-π stacking, and halogen bonds that govern physical properties and can influence biological interactions.[12][13]

For drug development, this atomic-level detail is indispensable for computational modeling, understanding receptor binding, and protecting intellectual property.[11]

The Experimental Journey: From Synthesis to Structure

The path from a newly synthesized compound to a fully refined crystal structure is a multi-stage process that requires both theoretical knowledge and practical skill. Each step is critical for the success of the next, forming a self-validating system where the quality of the outcome is directly tied to the rigor of the procedure.

Prerequisite: Synthesis and Purification

The journey begins with the chemical synthesis of the target 1-(6-chloro-1H-indol-3-yl)ethan-1-one derivatives. While detailed synthetic routes are beyond the scope of this guide, it is crucial to emphasize that the purity of the starting material is non-negotiable for successful crystallization. Impurities act as nucleation inhibitors or can be incorporated as defects into the crystal lattice, severely degrading diffraction quality. A purity level of >98%, typically verified by NMR and LC-MS, is considered the minimum standard.

The Crystallization Bottleneck: Growing X-ray Quality Crystals

Obtaining a single, well-ordered crystal is often the most challenging step in the entire process.[10] The goal is to gently coax molecules from a disordered state (in solution) into a highly ordered, repeating three-dimensional lattice. This is achieved by slowly bringing a solution to a state of supersaturation, allowing for controlled nucleation and growth rather than rapid precipitation.[10][14]

Vapor diffusion is an exceptionally successful method for small organic molecules as it provides a slow and controlled change in solvent composition.[14][15]

Objective: To grow single crystals of a 1-(6-chloro-1H-indol-3-yl)ethan-1-one derivative suitable for SCXRD (target dimensions: ~0.1-0.3 mm).

Materials:

-

Purified compound (5-10 mg)

-

Solvent A (Good solvent): A solvent in which the compound is readily soluble (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran).

-

Solvent B (Anti-solvent): A solvent in which the compound is poorly soluble and is miscible with Solvent A (e.g., Hexane, Pentane, Diethyl Ether).[14]

-

Small inner vial (e.g., 0.5 mL) and larger outer vial (e.g., 4 mL) with a tight-sealing cap.

Methodology:

-

Preparation: Dissolve 5-10 mg of the purified compound in a minimal amount of Solvent A (e.g., 0.2 mL) in the small inner vial. The goal is a clear, concentrated solution. If any particulate matter remains, filter the solution.

-

Assembly: Add a larger volume of the anti-solvent (Solvent B, e.g., 2 mL) to the outer vial.

-

Incubation: Carefully place the open inner vial into the outer vial, ensuring the solvent levels do not mix directly. Seal the outer vial tightly.

-

Diffusion: Store the sealed apparatus in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator). The more volatile Solvent A will slowly evaporate from the inner vial and diffuse into the surrounding atmosphere of Solvent B, while the vapor of the anti-solvent (Solvent B) will slowly diffuse into the inner vial.

-

Crystallization: This gradual change in the solvent environment within the inner vial slowly decreases the compound's solubility, leading to supersaturation and, ideally, the formation of well-ordered crystals over several days to weeks.

-

Monitoring: Do not disturb the setup.[14] Visually inspect for crystal growth periodically without moving the vial. Once suitable crystals are observed, they can be carefully harvested.

Causality: The slow rate of diffusion is the key to this method's success. Rapid changes in solvent polarity would cause the compound to precipitate as an amorphous powder or as a mass of tiny, unusable microcrystals.[16][17] The gentle, controlled approach allows individual molecules the time to orient themselves correctly as they deposit onto the growing crystal face, resulting in a single, high-quality lattice.

Data Collection, Solution, and Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed into the X-ray beam of a diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal motion of the atoms, which sharpens the diffraction data.

The diffractometer rotates the crystal through a series of angles, exposing it to a monochromatic X-ray beam. The X-rays diffract off the electron clouds of the atoms in the crystal lattice, producing a pattern of diffraction spots of varying intensities. These are recorded by a detector.

This raw data is then processed to determine the unit cell dimensions and space group. The structure is typically "solved" using direct methods, which mathematically phase the diffraction data to generate an initial electron density map. An atomic model is built into this map. Finally, the model is "refined" using a least-squares algorithm, which adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[11]

A variety of powerful software packages are available for this process, many of which are free for academic use.[18][19][20]

-

Structure Solution & Refinement: SHELXT/SHELXL, Olex2[19]

-

Analysis & Visualization: Mercury, Diamond[19]

Interpreting the Structure: From Data to Insight

The final output of a crystallographic experiment is a Crystallographic Information File (CIF), which contains all the information about the structure. The true scientific value is realized in the interpretation of this data. Let's consider a hypothetical comparative analysis of three derivatives.

Quantitative Crystallographic Data

The following table summarizes hypothetical crystallographic data for the parent compound and two derivatives. Such tables are essential for comparing the fundamental packing arrangements of different molecules.

| Compound ID | Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

| 1 | Parent | C₁₀H₈ClNO | Monoclinic | P2₁/c | 7.85 | 11.21 | 10.54 | 98.7 | 916.5 |

| 2 | 5-Fluoro | C₁₀H₇ClFNO | Monoclinic | P2₁/c | 7.91 | 11.15 | 10.49 | 99.1 | 914.8 |

| 3 | N-Methyl | C₁₁H₁₀ClNO | Orthorhombic | Pna2₁ | 15.62 | 5.98 | 9.95 | 90 | 929.7 |

This data is illustrative and based on typical values for similar organic molecules.[12][21][22]

Analysis:

-

Compounds 1 and 2 are nearly isostructural, crystallizing in the same space group with very similar unit cell parameters. This suggests the small fluoro-substituent at the 5-position does not fundamentally alter the crystal packing motif.

-

Compound 3 , with the N-methylation, adopts a completely different crystal system and space group. This is a significant change, indicating that blocking the indole N-H group has fundamentally altered the primary intermolecular interactions that dictate the packing arrangement.

Supramolecular Assembly: The Role of Intermolecular Forces

The power of crystallography lies in its ability to visualize the specific non-covalent interactions that hold the crystal together. These same forces are often critical for a drug's interaction with its biological target.

-

Hydrogen Bonding: For derivatives with a free N-H group (like compounds 1 and 2 ), a strong hydrogen bond between the indole N-H donor and the ethanone carbonyl oxygen acceptor is expected. This interaction often forms robust chains or dimers that serve as the primary organizing motif in the crystal. The absence of this donor in the N-methyl derivative (3 ) forces it to adopt a different packing strategy, explaining the change in its crystal system.[23]

-

π-π Stacking: The aromatic indole ring is electron-rich and prone to stacking interactions with neighboring rings. These can be face-to-face or offset and contribute significantly to the overall lattice energy.[12]

-

Halogen Bonding: The chlorine atom at the 6-position is not merely an inert substituent. Its electron-deficient σ-hole can act as an acceptor for interactions with electron-rich atoms (like oxygen) or π-systems in a so-called "halogen bond," which can further direct the crystal packing.[22]

From Structure to Function: Informing Drug Discovery

The ultimate goal of this analysis is to generate actionable insights for drug development. By correlating the precise 3D structural features with biological activity data, we can build robust Structure-Activity Relationship (SAR) models.

Example SAR Insights:

-

Conformational Rigidity: If a series of derivatives shows that molecules with a planar conformation between the indole ring and the acetyl group have higher biological activity, this suggests a planar geometry is preferred for binding to the target. Crystallography can directly measure this planarity via torsion angles.

-

Hydrogen Bond Donor/Acceptor Mapping: If the crystal structure consistently shows the indole N-H participating in a hydrogen bond, it strongly implies this group is a key pharmacophoric feature. Methylating this nitrogen (as in compound 3 ) would be predicted to abolish or reduce activity if that hydrogen bond is critical for target engagement.

-

Exploiting Halogen Bonds: Observing a consistent halogen bonding pattern in the crystal structures of active compounds could inspire the design of new derivatives where this interaction is strengthened or mimicked to improve binding affinity with a target protein.

Conclusion

The crystal structure analysis of 1-(6-chloro-1H-indol-3-yl)ethan-1-one derivatives is a powerful and essential tool for modern drug discovery. It provides an unambiguous, high-resolution view of the molecule's three-dimensional architecture and the subtle intermolecular forces that govern its behavior. This guide has outlined the critical experimental workflow, from the foundational importance of sample purity through the nuanced art of crystal growth to the final stages of data interpretation. By understanding the causality behind each step and learning to translate crystallographic data into chemical and biological insights, researchers can accelerate the design of more potent and selective therapeutic agents.

References

-

Taylor & Francis. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. [Link]

-

National Library of Medicine. (2024). Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents. [Link]

-

Bentham Science. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. [Link]

-

ResearchGate. (2022). Structure/activity relationships of indole derivatives. [Link]

-

University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

-

Lafayette Instrument Company. (1998). Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. [Link]

-

University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. [Link]

-

Nanyang Technological University. (2015). Single-crystal growth of organic semiconductors. [Link]

-

University of Illinois, Materials Research Laboratory. X-Ray Data Analysis Software Packages. [Link]

-

Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. [Link]

-

YouTube. (2020). How to Grow Single Crystals | Organic Chemistry. [Link]

-

University of Oxford, Chemical Crystallography. CRYSTALS - Software. [Link]

-

ResearchGate. (2023). Is there a free / open source software to analyze X-Ray diffraction images?[Link]

-

University of Jena. X-ray Diffraction - Software and Databases. [Link]

-

International Union of Crystallography. Crystallographic software list. [Link]

-

Frontiers in Microbiology. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. [Link]

-

Frontiers. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. [Link]

-

ResearchGate. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. [Link]

-

ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals. [Link]

-

National Library of Medicine. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. [Link]

-

National Library of Medicine. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. [Link]

-

National Library of Medicine. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. [Link]

-

ACS Publications. (2020). Structure and Morphology of Indole Analogue Crystals. [Link]

-

Journal of Medicinal and Chemical Sciences. (2023). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

-

PubChem, National Library of Medicine. 1-(6-chloro-1-methyl-1H-indol-3-yl)-Ethanone. [Link]

-

MDPI. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

-

National Library of Medicine. (2011). 1-[6-Chloro-4-(2-chlorophenyl)-2-methyl-3-quinolyl]ethanone. [Link]

-

Cambridge Crystallographic Data Centre. Access Structures. [Link]

-

Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. [Link]

-

Iowa Research Online, University of Iowa. (2022). CCDC 1958363: Experimental Crystal Structure Determination. [Link]

-

Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

-

National Library of Medicine. (2014). Crystal structures of 6-chloroindan-1-one and 6-bromoindan-1-one exhibit different intermolecular packing interactions. [Link]

-

National Library of Medicine. (2012). 2-(6-Chloro-1H-indol-3-yl)acetonitrile. [Link]

-

National Library of Medicine. (2013). {[(1Z)-3-Chloro-1H-isoindol-1-yl-idene]meth-yl}dimethyl-amine. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]

- 5. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. limef.com [limef.com]

- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 16. How To [chem.rochester.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. X-ray Diffraction - Software and Databases [chemgeo.uni-jena.de]

- 20. iucr.org [iucr.org]

- 21. 1-[6-Chloro-4-(2-chlorophenyl)-2-methyl-3-quinolyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Crystal structures of 6-chloroindan-1-one and 6-bromoindan-1-one exhibit different intermolecular packing interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Tide: A Technical Guide to the Biological Activities of Chlorinated Indole Compounds

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole nucleus, a privileged scaffold in medicinal chemistry, has long been a focal point for the development of novel therapeutic agents. The strategic incorporation of chlorine atoms onto this bicyclic heterocycle has emerged as a powerful strategy to modulate and enhance a diverse range of biological activities. This in-depth technical guide provides a comprehensive overview of the significant potential of chlorinated indole compounds, with a primary focus on their anticancer, antimicrobial, and neuroprotective properties. We will delve into the underlying mechanisms of action, supported by quantitative data, and provide detailed experimental protocols for the evaluation of these activities. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to accelerate the discovery and development of next-generation chlorinated indole-based therapeutics.

Introduction: The Strategic Advantage of Chlorination

The indole ring system is a ubiquitous structural motif found in a vast array of natural products and synthetic molecules with significant pharmacological properties.[1] The addition of a chlorine atom, a halogen with unique electronic and steric properties, can profoundly influence the parent indole's physicochemical characteristics. This, in turn, can lead to enhanced binding affinity for biological targets, improved membrane permeability, and altered metabolic stability.[2] The position of the chlorine substituent on the indole ring is often a critical determinant of the specific biological activity observed, a recurring theme that will be explored throughout this guide.

Anticancer Activities: Disrupting Malignancy at its Core

Chlorinated indole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[3][4]

Mechanism of Action: A Multi-pronged Attack

The primary anticancer mechanism attributed to many chlorinated indoles is the disruption of microtubule dynamics .[5][6] Microtubules are essential cytoskeletal components crucial for cell division, and their disruption leads to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[6] Evidence suggests that these compounds can function as microtubule-destabilizing agents by inhibiting tubulin polymerization.[5][7]

Beyond microtubule disruption, chlorinated indoles have been shown to modulate key signaling pathways involved in cancer progression. For instance, some derivatives can induce apoptosis by downregulating the PI3K/Akt signaling pathway , a critical cascade for cell survival and proliferation.[5] Furthermore, the induction of apoptosis is often mediated through the intrinsic mitochondrial pathway, involving the activation of caspases, such as caspase-3.[8][9]

dot

Caption: Anticancer mechanisms of chlorinated indoles.

Quantitative Data: Gauging Anticancer Potency

The anticancer efficacy of chlorinated indole compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-Sulfonamide Derivatives | MOLT-3 (Leukemia) | 10.65 - 56.39 | [10] |

| Hydroxyl-bearing Bisindoles (Cl derivative) | HepG2 (Liver) | ~26.00 | [10] |

| Indole-Aryl-Amides | MCF7 (Breast) | 0.81 | [11] |

| Indole-Aryl-Amides | PC3 (Prostate) | 2.13 | [11] |

| DVL1 Inhibitor (S)-1 | HCT116 (Colon) | 7.1 | [12] |

Antimicrobial Activities: Combating Pathogens and Biofilms

Chlorinated indoles have emerged as promising antimicrobial agents with activity against a range of pathogenic bacteria and fungi.[13][14] Their efficacy is often attributed to the presence and position of the chlorine atom on the indole ring.[15][16]

Mechanism of Action: A Multifaceted Approach to Microbial Inhibition

The antimicrobial action of chlorinated indoles is not limited to direct bactericidal or fungicidal effects. A key aspect of their activity is the disruption of the cell wall and membrane , leading to loss of cellular integrity.[15]

Furthermore, many chlorinated indoles exhibit potent antibiofilm activity .[15] Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. Chlorinated indoles can inhibit biofilm formation and, in some cases, disrupt pre-formed biofilms.[15] This is often achieved by interfering with bacterial motility, adhesion, and the production of extracellular polymeric substances (EPS) that form the biofilm matrix.[15][17] Some chlorinated indoles have also been shown to downregulate the expression of virulence genes associated with adhesion and toxin production.[10]

dot

Caption: Antimicrobial mechanisms of chlorinated indoles.

Quantitative Data: Spectrum of Antimicrobial Activity

The antimicrobial potency of chlorinated indoles is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-chloroindole | Vibrio parahaemolyticus | 50 | [15][16] |

| 5-chloroindole | Vibrio parahaemolyticus | 50 | [15][16] |

| 7-chloroindole | Vibrio parahaemolyticus | 200 | [15][16] |

| Indole-thiadiazole derivative | Staphylococcus aureus | 6.25 | [13] |

| Indole-triazole derivative | MRSA | excellent activity | [13] |

| Indole-thiadiazole derivative | Bacillus subtilis | 3.125 | [14] |

| Indole-triazole derivative | Bacillus subtilis | 3.125 | [14] |

| Indole derivatives | Candida krusei | 3.125 | [13] |

Neuroprotective and Other Biological Activities

The therapeutic potential of chlorinated indoles extends beyond cancer and infectious diseases. Emerging research highlights their promising neuroprotective effects and their ability to inhibit various enzymes.

Neuroprotection: Shielding the Nervous System

Several indole derivatives have demonstrated neuroprotective properties, primarily through their antioxidant and anti-inflammatory activities .[17][18][19] They can scavenge reactive oxygen species (ROS), which are implicated in the pathogenesis of various neurodegenerative diseases.[17][20] The neuroprotective mechanism of some indole compounds involves the modulation of neuroinflammatory pathways and the inhibition of enzymes like acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease.[5][21][22]

Enzyme Inhibition: A Hub for Therapeutic Intervention

The indole scaffold is a versatile platform for the design of potent enzyme inhibitors. Chlorinated indoles have shown inhibitory activity against a range of enzymes, including:

-

Monoamine Oxidase (MAO): MAO inhibitors are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[23][24][][26][27]

-

Acetylcholinesterase (AChE): As mentioned, AChE inhibitors are crucial for managing the symptoms of Alzheimer's disease.[5][21]

-

Cyclooxygenase (COX): Selective COX-2 inhibitors are a class of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[3][6]

-

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme and a promising target in cancer immunotherapy.

Experimental Protocols: A Practical Guide to Activity Assessment

To facilitate further research and development, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of chlorinated indole compounds.

Cytotoxicity Assay (MTT Assay)

dot

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the chlorinated indole compound and incubate for 24 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

dot

Caption: Workflow for the broth microdilution MIC assay.

Protocol:

-

Serial Dilution: Perform a two-fold serial dilution of the chlorinated indole compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Visual Assessment: After incubation, visually inspect the wells for turbidity (bacterial growth).

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth is observed.

Bacterial Biofilm Formation Assay (Crystal Violet Staining)

dot

Caption: Workflow for the crystal violet biofilm assay.

Protocol:

-

Bacterial Culture and Treatment: In a 96-well plate, culture bacteria in the presence of various concentrations of the chlorinated indole compound.

-

Incubation: Incubate the plate for 24-48 hours to allow for biofilm formation.

-

Washing: Gently wash the wells with PBS to remove planktonic (non-adherent) bacteria.

-

Crystal Violet Staining: Stain the adherent biofilms with a 0.1% crystal violet solution for 15-30 minutes.

-

Washing: Wash the wells again to remove excess stain.

-

Elution: Solubilize the stained biofilm with ethanol or 30% acetic acid.

-

Absorbance Measurement: Measure the absorbance of the solubilized stain at 570-595 nm.

Conclusion and Future Directions

Chlorinated indole compounds represent a highly promising and versatile class of molecules with significant therapeutic potential across multiple disease areas. Their ability to potently inhibit cancer cell growth, combat microbial infections and biofilms, and protect neuronal cells underscores the value of chlorine substitution as a strategic tool in drug design. The mechanistic insights and experimental protocols provided in this guide are intended to empower researchers to further explore and exploit the rich pharmacology of this chemical class. Future research should focus on optimizing the structure-activity relationships of chlorinated indoles to enhance their potency and selectivity, as well as on conducting in vivo studies to validate their therapeutic efficacy and safety profiles. The continued investigation of these remarkable compounds holds the key to unlocking new and effective treatments for some of the most challenging diseases of our time.

References

-

Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. (2021). Frontiers in Microbiology, 12, 707816. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). European Journal of Medicinal Chemistry, 223, 113638. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2019). Molecules, 24(15), 2829. [Link]

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2019). Marmara Pharmaceutical Journal, 23(2), 265-276. [Link]

-

Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. (2021). Frontiers in Microbiology, 12, 707816. [Link]

-

Marine Indole Alkaloids: Potential New Drug Leads for the Control of Depression and Anxiety. (2010). Chemical Reviews, 110(6), 3404-3416. [Link]

-

Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling. (2014). European Journal of Medicinal Chemistry, 86, 546-556. [Link]

-

EFFECTS OF MONOAMINE OXIDASE INHIBITION BY CLORGYLINE, DEPRENIL OR TRANYLCYPROMINE ON 5‐HYDROXYTRYPTAMINE CONCENTRATIONS IN RAT BRAIN AND HYPERACTIVITY FOLLOWING SUBSEQUENT TRYPTOPHAN ADMINISTRATION. (1976). British Journal of Pharmacology, 57(3), 381-391. [Link]

-

Development of new indole-derived neuroprotective agents. (2011). Bioorganic & Medicinal Chemistry, 19(9), 2960-2968. [Link]

-

Prospective acetylcholinesterase inhibitory activity of indole and its analogs. (2012). Bioorganic & Medicinal Chemistry Letters, 22(8), 2885-2888. [Link]

-

Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. (2025). ACS Bio & Med Chem Au. [Link]

-

Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure–Activity and X-ray Structural Studies. (2021). Journal of Medicinal Chemistry, 64(15), 11486-11498. [Link]

-

Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment. (2022). European Journal of Medicinal Chemistry, 243, 114769. [Link]

-

Indole Derivatives as Neuroprotectants. (1998). General Physiology and Biophysics, 17(3), 193-203. [Link]

-

Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (2021). ACS Omega, 6(47), 31773-31787. [Link]

-

Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (2022). Cancers, 14(5), 1358. [Link]

-

IC 50 values of samples showing anticancer activity against different cancer cell lines studied. (2018). ResearchGate. [https://www.researchgate.net/figure/IC-50-values-of-samples-showing-anticancer-activity-against-different-cancer-cell-lines_tbl2_328333580]([Link] anticancer-activity-against-different-cancer-cell-lines_tbl2_328333580)

-

Design, Synthesis, and Monoamine Oxidase Inhibitory Activity of (+)-Cinchonaminone and Its Simplified Derivatives. (2021). ACS Medicinal Chemistry Letters, 12(9), 1436-1442. [Link]

-

Synthesis and Cholinesterase Inhibitory Activity of Selected Indole-Based Compounds. (2023). Acta Chimica Slovenica, 70(4), 545-559. [Link]

-

Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. (2020). Molecules, 25(18), 4239. [Link]

-

Effects of monoamine oxidase inhibition by clorgyline, deprenil or tranylcypromine on 5-hydroxytryptamine concentrations in rat brain and hyperactivity following subsequent tryptophan administration. (1976). British Journal of Pharmacology, 57(3), 381-391. [Link]

-

Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. (2018). European Journal of Medicinal Chemistry, 144, 463-475. [Link]

-

Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. (2006). Central European Journal of Public Health, 14(Suppl), S29-S32. [Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). International Journal of Molecular Sciences, 25(1), 543. [Link]

-

Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). Scientific Reports, 13(1), 8780. [Link]

-

Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2020). Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1554-1574. [Link]

-

Neuroprotective Activities of New Monoterpenoid Indole Alkaloid from Nauclea officinalis. (2023). Molecules, 28(5), 2056. [Link]

-

Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. (2009). Mini Reviews in Medicinal Chemistry, 9(1), 115-124. [Link]

-

Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. (2024). International Journal of Molecular Sciences, 25(19), 10839. [Link]

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2017). Molecules, 22(9), 1438. [Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (2021). Molecules, 26(16), 4955. [Link]

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). Molecules, 29(1), 211. [Link]

-

Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. (2013). Molecules, 18(9), 10816-10828. [Link]

-

Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. (2013). Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 21(1), 44. [Link]

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2024). International Journal of Molecular Sciences, 25(1), 543. [Link]

-

Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1152-1160. [Link]

-

Induction of apoptosis in indole-3-carbinol-treated lung cancer H1299 cells via ROS level elevation. (2021). Human & Experimental Toxicology, 40(5), 812-825. [Link]

Sources

- 1. Synthesis and Cholinesterase Inhibitory Activity of Selected Indole-Based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor [mdpi.com]

- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. turkjps.org [turkjps.org]

- 13. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]

- 14. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Prospective acetylcholinesterase inhibitory activity of indole and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotective Activities of New Monoterpenoid Indole Alkaloid from Nauclea officinalis [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. cris.technion.ac.il [cris.technion.ac.il]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Effects of monoamine oxidase inhibition by clorgyline, deprenil or tranylcypromine on 5-hydroxytryptamine concentrations in rat brain and hyperactivity following subsequent tryptophan administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationship of 1-(6-chloro-1H-indol-3-yl)ethan-1-one Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1] This technical guide delves into the structure-activity relationship (SAR) of a specific class of indole derivatives: 1-(6-chloro-1H-indol-3-yl)ethan-1-one analogs. We will explore the synthetic rationale, key structural modifications, and their impact on biological activity, with a focus on kinase inhibition and antimicrobial applications. This document serves as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a bicyclic aromatic heterocycle that is a fundamental component of numerous natural products and synthetic molecules with diverse pharmacological properties.[1] Its unique electronic and structural features allow it to interact with a wide range of biological targets, making it a highly sought-after scaffold in drug discovery.[2] The ethanone substituent at the 3-position of the indole ring provides a key vector for chemical modification, allowing for the exploration of a wide chemical space to optimize biological activity.

The introduction of a chlorine atom at the 6-position of the indole ring is a strategic choice. Halogen substitutions are known to favorably influence the pharmacological profile of drug candidates by modulating their lipophilicity, metabolic stability, and binding interactions with target proteins.[1][3] Specifically, the 6-chloro substituent can enhance the binding affinity of indole derivatives to their biological targets.[4]

This guide will systematically dissect the SAR of 1-(6-chloro-1H-indol-3-yl)ethan-1-one analogs, providing a framework for the rational design of potent and selective therapeutic agents.

Synthetic Strategies for 1-(6-chloro-1H-indol-3-yl)ethan-1-one and its Analogs

The synthesis of the core scaffold and its derivatives is a critical first step in any SAR exploration. A common and effective method for the preparation of 1-(indol-3-yl)ethan-1-one derivatives is the Friedel-Crafts acylation of the corresponding indole.

General Synthetic Protocol

A generalized synthetic scheme for the preparation of 1-(6-chloro-1H-indol-3-yl)ethan-1-one analogs is outlined below. This multi-step process typically begins with a commercially available substituted indole or involves the synthesis of the indole core via established methods like the Fischer, Reissert, or Nenitzescu indole synthesis.

Caption: General workflow for the synthesis of the core scaffold and its analogs.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

Materials:

-

6-Chloroindole

-

Acetic anhydride

-

Anhydrous dichloromethane (DCM)

-

Lewis acid catalyst (e.g., AlCl₃, ZnCl₂)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve 6-chloroindole in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add the Lewis acid catalyst to the stirred solution.

-

Add acetic anhydride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding 1 M HCl.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield 1-(6-chloro-1H-indol-3-yl)ethan-1-one.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-(6-chloro-1H-indol-3-yl)ethan-1-one analogs can be systematically modulated by introducing various substituents at different positions of the indole ring and the ethanone side chain.

Modifications of the Indole Ring

-

Position 1 (N-H): The presence of a hydrogen bond donor at the N-1 position is often crucial for activity.[2] N-alkylation or N-arylation can lead to a significant decrease in potency, suggesting that the indole N-H group may be involved in a key hydrogen bond interaction with the target protein.[2] However, in some cases, small alkyl substituents might be tolerated.[3]

-

Positions 2, 4, 5, and 7: Substitution at these positions can influence the electronic properties and steric profile of the molecule. Electron-donating or electron-withdrawing groups can modulate the pKa of the indole N-H and the overall electron density of the ring system. For instance, a methoxy group at the C5 or C6 position has been shown to contribute to optimal activity in some indole derivatives.[2]

Modifications of the Ethanone Side Chain

-

Carbonyl Group: The carbonyl group is a key pharmacophoric feature, often acting as a hydrogen bond acceptor. Modifications such as reduction to an alcohol or conversion to an oxime or hydrazone can drastically alter the biological activity. For example, the synthesis of indolyl-hydrazones has led to the discovery of potent kinase inhibitors.[5]

-

Methyl Group: The methyl group of the ethanone moiety can be functionalized to introduce further diversity. For instance, α-halogenation followed by nucleophilic substitution can be used to append various side chains. Condensation reactions with aldehydes can lead to the formation of chalcone-like structures, which have shown a wide range of biological activities.[2]

The Role of the 6-Chloro Substituent

The chlorine atom at the 6-position plays a significant role in the overall activity profile. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its target.[6] Furthermore, the lipophilicity conferred by the chlorine atom can enhance membrane permeability and oral bioavailability. Previous studies on related scaffolds have indicated that a 6-chloro group can enhance affinity for certain receptors.[3]

Caption: Key positions for SAR exploration on the 1-(6-chloro-1H-indol-3-yl)ethan-1-one scaffold.

Biological Evaluation: Protocols and Data Interpretation

The biological activity of the synthesized analogs needs to be assessed using a battery of in vitro and in vivo assays. The choice of assays will depend on the therapeutic target of interest.

Kinase Inhibition Assays

Many indole derivatives have been identified as potent kinase inhibitors.[7][8][9][10]

Protocol: In Vitro Kinase Inhibition Assay (e.g., for Aurora Kinases) [7]

-

Enzyme and Substrate Preparation: Recombinant human Aurora A and B kinases and a suitable substrate (e.g., a fluorescently labeled peptide) are prepared in assay buffer.

-

Compound Preparation: The test compounds are serially diluted in DMSO to generate a range of concentrations.

-

Assay Reaction: The kinase, substrate, and test compound are incubated together in a microplate. The reaction is initiated by the addition of ATP.

-

Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Table 1: Hypothetical Kinase Inhibition Data for 1-(6-chloro-1H-indol-3-yl)ethan-1-one Analogs

| Compound ID | R¹ (N-1) | R² (Side Chain) | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) |

| 1 | H | -CH₃ | 150 | 200 |

| 2a | CH₃ | -CH₃ | >1000 | >1000 |

| 2b | H | -CH₂Br | 120 | 180 |

| 2c | H | -CH=CH-Ph | 50 | 75 |

| 3a | H (5-OCH₃) | -CH₃ | 80 | 110 |

This is a representative table with hypothetical data for illustrative purposes.

Antimicrobial Activity Assays

Indole derivatives have also shown promising antimicrobial activity.[4][11][12]

Protocol: Minimum Inhibitory Concentration (MIC) Assay [11]

-

Bacterial Culture: Prepare a standardized inoculum of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).

-

Compound Dilution: Serially dilute the test compounds in a suitable broth medium in a 96-well microplate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Hypothetical Antimicrobial Activity of 1-(6-chloro-1H-indol-3-yl)ethan-1-one Analogs

| Compound ID | R¹ (N-1) | R² (Side Chain) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 1 | H | -CH₃ | 64 | 128 |

| 4a | H | -CH=N-NH-CS-NH₂ | 16 | 32 |

| 4b | H | -CH=N-NH-Ph | 8 | 16 |

This is a representative table with hypothetical data for illustrative purposes.

Conclusion and Future Directions

The 1-(6-chloro-1H-indol-3-yl)ethan-1-one scaffold represents a promising starting point for the development of novel therapeutic agents. The SAR studies outlined in this guide highlight the importance of the indole N-H for hydrogen bonding, the potential for diverse functionalization of the ethanone side chain, and the beneficial role of the 6-chloro substituent.

Future research in this area should focus on:

-

Expansion of the Analog Library: Synthesis of a wider range of derivatives with diverse substituents at all modifiable positions to build a more comprehensive SAR model.

-

Target Identification and Validation: For compounds with interesting phenotypic effects, identifying the specific molecular target(s) is crucial for understanding the mechanism of action.

-